Acide 4,4'-(éthyne-1,2-diyl)dibenzoïque

Vue d'ensemble

Description

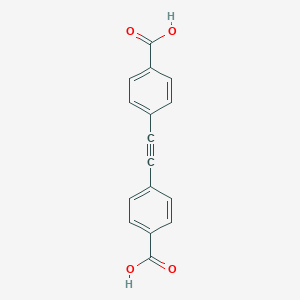

4,4’-(Ethyne-1,2-diyl)dibenzoic acid: is a rigid biphenylethyne compound with carboxylic acid groups at both ends of the benzene rings . It is known for its stability up to 400°C and is commonly used as a ligand linker in metal-organic frameworks (MOFs) for applications such as hydrogen storage and oxygen sensing .

Applications De Recherche Scientifique

4,4’-(Ethyne-1,2-diyl)dibenzoic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are used in various applications, including hydrogen storage and oxygen sensing .

Mode of Action

4,4’-(Ethyne-1,2-diyl)dibenzoic acid acts as a rigid ligand linker for MOFs . It is a rigid biphenylethyne with carboxylic acids at both ends of the benzene rings . This structure allows it to connect one-dimensional Sc (μ2-OH) chains in certain MOFs .

Biochemical Pathways

The compound affects the biochemical pathways related to gas adsorption and sensing in MOFs . For instance, it contributes to the formation of MOFs that show a moderately high adsorption for H2 .

Result of Action

The result of the action of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is the formation of highly porous MOFs with large surface areas . For example, it contributes to the formation of a Zr (IV)-based MOF with a BET surface area as high as 3,940.6 m²/g and a total pore volume of 1.55 cm³/g . These MOFs exhibit large negative thermal expansion and notable oxygen sensing properties .

Action Environment

The action, efficacy, and stability of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid are influenced by environmental factors such as temperature and pressure . For instance, the compound is stable up to 400 °C , and the formation of certain MOFs requires specific temperature-pressure conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid typically involves the coupling of two benzene rings through an ethyne (acetylene) linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodobenzoic acid with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production methods for 4,4’-(Ethyne-1,2-diyl)dibenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-(Ethyne-1,2-diyl)dibenzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

Reduction: The ethyne linkage can be reduced to form ethane derivatives.

Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products:

Oxidation: Anhydrides, esters.

Reduction: Ethane derivatives.

Substitution: Nitrobenzoic acids, halogenated benzoic acids.

Comparaison Avec Des Composés Similaires

4,4’-(1,2-Ethynediyl)dibenzoic acid: Similar structure but with different substituents on the benzene rings.

4,4’-(1,2-Acetylenediyl)dibenzoic acid: Another ethyne-linked biphenyl compound with similar properties.

4,4’-(1,2-Ethene-1,2-diyl)dibenzoic acid: Contains an ethene linkage instead of an ethyne linkage, resulting in different reactivity and stability.

Uniqueness: 4,4’-(Ethyne-1,2-diyl)dibenzoic acid is unique due to its high thermal stability and rigidity, making it particularly suitable for applications in metal-organic frameworks and advanced materials . Its ability to form stable complexes with a variety of metal ions further enhances its versatility in scientific research and industrial applications .

Activité Biologique

4,4'-(Ethyne-1,2-diyl)dibenzoic acid (CAS No. 16819-43-5) is an organic compound characterized by its biphenyl structure with ethyne linkages and carboxylic acid groups at both ends. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of cancer research and material sciences.

- Molecular Weight : 270.25 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane, but poorly soluble in water.

- Stability : Stable under normal conditions but sensitive to strong oxidizing agents.

Anticancer Properties

Research has indicated that 4,4'-(ethyne-1,2-diyl)dibenzoic acid exhibits significant anticancer activity. Various studies have focused on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Assays

In a study involving several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), 4,4'-(ethyne-1,2-diyl)dibenzoic acid demonstrated varying degrees of cytotoxicity. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45.3 |

| A549 | 32.7 |

| MCF-7 (breast) | 38.9 |

The compound was found to induce apoptosis in these cell lines, as evidenced by increased levels of caspase activity and DNA fragmentation assays.

The mechanism through which 4,4'-(ethyne-1,2-diyl)dibenzoic acid exerts its biological effects appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G1/S transition.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.

- Modulation of Signaling Pathways : Interference with key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cancer cell survival and proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) upon treatment with 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other dibenzoic acids or ethynyl derivatives, 4,4'-(ethyne-1,2-diyl)dibenzoic acid shows enhanced biological activity due to its unique structural features that allow for better interaction with biological targets.

| Compound Name | IC50 (HeLa) | IC50 (A549) |

|---|---|---|

| 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | 45.3 | 32.7 |

| 3,3'-Dibromo-4,4'-dihydroxybiphenyl | 78.5 | 65.2 |

| 4-(3-Bromophenyl)-4'-carboxylic acid | 62.0 | 54.0 |

Applications in Material Science

Beyond its biological applications, this compound is also utilized in the synthesis of covalent organic frameworks (COFs) due to its rigid structure and functional groups that facilitate cross-linking reactions. These materials have potential uses in catalysis and gas storage due to their high surface area and tunable porosity.

Synthesis of COFs

The synthesis process often involves the reaction of 4,4'-(ethyne-1,2-diyl)dibenzoic acid with various amines or other organic linkers under solvothermal conditions to produce COFs with specific functionalities tailored for applications like drug delivery systems or sensors.

Propriétés

IUPAC Name |

4-[2-(4-carboxyphenyl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBAMECCCQZCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348701 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16819-43-5 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the structural properties of H₂edba containing coordination polymers?

A1: H₂edba is a versatile organic ligand that can form coordination polymers with various structural dimensions. The specific metal ion used during synthesis plays a crucial role in determining the final structure. For instance, using H₂edba and 2,2′-bipyridine (bpy), researchers synthesized a 1D zigzag chain with Zn2+, a 2D sql layer with Cu2+, and a 3D sxb framework with Co2+ []. This structural diversity makes H₂edba-based coordination polymers interesting for various applications, including gas sorption.

Q2: How does the structure of an H₂edba based Metal-Organic Framework (MOF) influence its gas sorption properties?

A2: The structure of the H₂edba based MOF directly impacts its gas sorption capacity. For instance, the 2D framework synthesized with Cu2+ exhibited a Langmuir surface area of 440 cm2 g−1, while the 3D framework synthesized with Co2+ showed a higher surface area of 542 cm3 g−1 []. This difference highlights how dimensionality and pore structure, dictated by the chosen metal ion, influence the material's ability to adsorb gas molecules.

Q3: Beyond gas sorption, what other interesting properties have been observed in H₂edba based coordination polymers?

A3: An H₂edba based zirconium framework, [Zr6O4(OH)4(edba)6], demonstrated both negative thermal expansion and luminescence properties []. The framework's structure allows for transverse vibrational bending of the H₂edba ligand upon heating, resulting in a negative thermal expansion coefficient (α=-11.0×10-6 K-1) []. Additionally, the π-conjugation system within the H₂edba ligand gives rise to blue luminescence, which is efficiently quenched by the presence of oxygen []. This combination of properties makes this H₂edba based framework a potential candidate for sensing applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.